Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-4,6-(dimethyl-1-(3-dimethylamino)propyl)-7-phenyl-, monohydrochloride
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Overview
Description
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one, 3,4-dihydro-4,6-(dimethyl-1-(3-dimethylamino)propyl)-7-phenyl-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as dimethylamino and phenyl groups through substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt form for improved stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions can introduce or replace functional groups, affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As probes for studying biological processes and as potential therapeutic agents.
Medicine: Potential use as anxiolytics, sedatives, or muscle relaxants.
Industry: Use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(1,2,3-ef)-1,5-benzodiazepin-2(1H)-one derivatives may exhibit unique pharmacological properties due to their distinct structural features, such as the presence of the pyrrolo ring and specific functional groups.
Properties
CAS No. |
122807-53-8 |
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Molecular Formula |
C24H30ClN3O |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
9-[3-(dimethylamino)propyl]-2,12-dimethyl-3-phenyl-1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one;hydrochloride |
InChI |
InChI=1S/C24H29N3O.ClH/c1-17-16-22(28)26(15-9-14-25(3)4)21-13-8-12-20-23(18(2)27(17)24(20)21)19-10-6-5-7-11-19;/h5-8,10-13,17H,9,14-16H2,1-4H3;1H |
InChI Key |
ATZIBFNDYVVCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC3=C2N1C(=C3C4=CC=CC=C4)C)CCCN(C)C.Cl |
Origin of Product |
United States |
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